Lipophilicity Comparison: Dibutylamino vs. Dimethyl/Diethyl Analogs
The steric bulk of the dibutylamino group imparts significantly higher lipophilicity compared to dimethyl- and diethyl- analogs. Reported LogP values for methyl 3-(dibutylamino)-2-methylpropionate exceed 4.0 , while the dimethyl analog has a predicted LogP of approximately 1.3 and the diethyl analog approximately 2.6 [1]. This difference translates into a >10-fold higher octanol-water partition coefficient for the target compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP > 4.0 (predicted) |
| Comparator Or Baseline | Dimethyl analog: LogP ~1.3; Diethyl analog: LogP ~2.6 |
| Quantified Difference | Target compound exhibits ~400x higher partition coefficient vs. dimethyl analog; ~25x higher vs. diethyl analog. |
| Conditions | Calculated/estimated values; no experimental data provided. |
Why This Matters
Significantly higher lipophilicity alters membrane permeability, organic solvent extraction efficiency, and hydrophobic interaction potential, making this compound a more suitable candidate for applications requiring non-polar character.
- [1] Calculated using ChemAxon / MarvinSketch. LogP predictions for dimethyl and diethyl analogs. View Source
